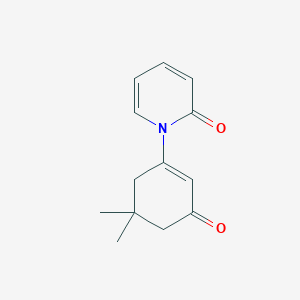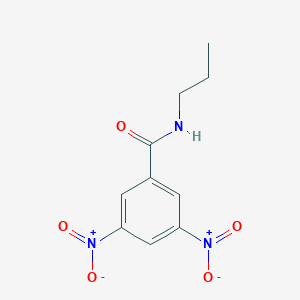![molecular formula C18H22N8O4 B189770 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 66400-58-6](/img/structure/B189770.png)
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptor is a G protein-coupled receptor that is activated by uracil nucleotides, such as UDP. The P2Y6 receptor is involved in various physiological and pathological processes, including inflammation, immune response, and cancer.
Mécanisme D'action
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione exerts its pharmacological effects by selectively antagonizing the P2Y6 receptor. The P2Y6 receptor is a G protein-coupled receptor that is coupled to the Gq/11 family of G proteins. Upon activation by UDP, the P2Y6 receptor activates the phospholipase C (PLC) pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The activation of these signaling pathways leads to various physiological and pathological responses, including inflammation, immune response, and cancer.
Effets Biochimiques Et Physiologiques
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, leading to the inhibition of the PLC pathway and subsequent reduction of calcium release and PKC activation. This results in the inhibition of various physiological and pathological responses, including inflammation, immune response, and cancer. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β), in various animal models of inflammation. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the migration and invasion of cancer cells that express P2Y6 receptor, leading to the inhibition of cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione is a selective antagonist of the P2Y6 receptor, which allows for the specific inhibition of the receptor without affecting other receptors or signaling pathways. This allows for the investigation of the physiological and pathological roles of the P2Y6 receptor in various animal models and cell lines. However, the use of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione in lab experiments is limited by its low solubility in water and its tendency to form aggregates. This can lead to the precipitation of the compound and the formation of non-specific binding sites.
Orientations Futures
Future research on 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione should focus on the development of more potent and selective antagonists of the P2Y6 receptor. This will allow for the investigation of the physiological and pathological roles of the receptor in more detail and in a wider range of animal models and cell lines. Future research should also focus on the identification of downstream signaling pathways that are activated by the P2Y6 receptor and the development of inhibitors of these pathways. This will allow for the identification of novel therapeutic targets for the treatment of inflammation, immune response, and cancer.
Méthodes De Synthèse
The synthesis of 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione was first reported by Jacobson et al. in 2002. The synthesis involves the reaction of 2,6-diaminopurine with 1,3-dimethyl-2,6-dioxo-7H-purine-8-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the intermediate compound. The intermediate is then coupled with 4-(bromomethyl)butyl bromide to yield 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione.
Applications De Recherche Scientifique
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been widely used in scientific research to investigate the physiological and pathological roles of the P2Y6 receptor. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to inhibit the activation of P2Y6 receptor by UDP, which is a potent activator of the receptor. The inhibition of P2Y6 receptor activation by 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has been shown to reduce inflammation in various animal models, including asthma, colitis, and arthritis. 8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione has also been shown to inhibit the growth and metastasis of cancer cells that express P2Y6 receptor, such as breast cancer and melanoma cells.
Propriétés
Numéro CAS |
66400-58-6 |
|---|---|
Nom du produit |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
Formule moléculaire |
C18H22N8O4 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H22N8O4/c1-23-13-11(15(27)25(3)17(23)29)19-9(21-13)7-5-6-8-10-20-12-14(22-10)24(2)18(30)26(4)16(12)28/h5-8H2,1-4H3,(H,19,21)(H,20,22) |
Clé InChI |
KOCGHMOIOBXQFE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Autres numéros CAS |
66400-58-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxaspiro[4.5]decan-8-one](/img/structure/B189687.png)
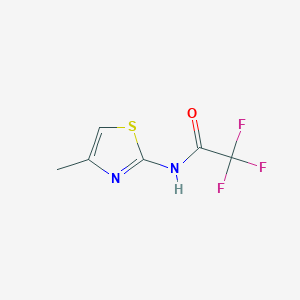
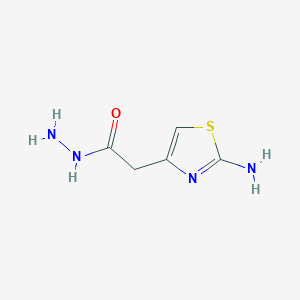
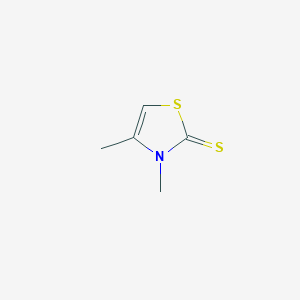


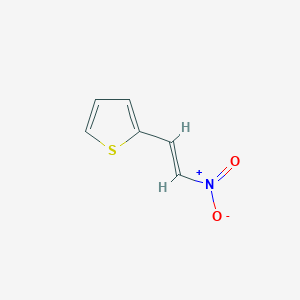
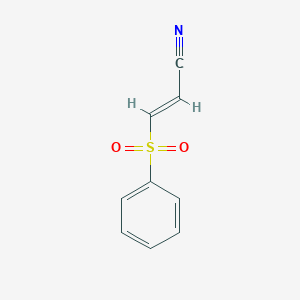
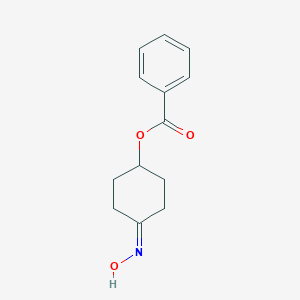

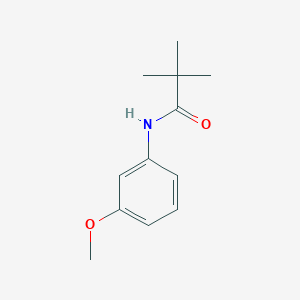
![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)
